molecular formula C12H20BrN3O B14931759 4-bromo-N-(3,3-dimethylbutan-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-(3,3-dimethylbutan-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B14931759
M. Wt: 302.21 g/mol
InChI Key: MSZVVZSNOQRICI-UHFFFAOYSA-N
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Description

4-bromo-N-(3,3-dimethylbutan-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromine atom, a pyrazole ring, and a carboxamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3,3-dimethylbutan-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the pyrazole ring and subsequent functionalization to form the carboxamide group. The reaction conditions often involve the use of brominating agents, such as N-bromosuccinimide, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3,3-dimethylbutan-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

4-bromo-N-(3,3-dimethylbutan-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3,3-dimethylbutan-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(3,3-dimethylbutan-2-yl)-2-[1-(ethylamino)ethyl]-N-methylaniline
  • 4-bromo-N-(3,3-dimethylbutan-2-yl)-N-methyl-2-[1-(methylamino)ethyl]aniline

Uniqueness

4-bromo-N-(3,3-dimethylbutan-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of a bromine atom, a pyrazole ring, and a carboxamide group. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H20BrN3O

Molecular Weight

302.21 g/mol

IUPAC Name

4-bromo-N-(3,3-dimethylbutan-2-yl)-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H20BrN3O/c1-7-9(13)10(15-16(7)6)11(17)14-8(2)12(3,4)5/h8H,1-6H3,(H,14,17)

InChI Key

MSZVVZSNOQRICI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC(C)C(C)(C)C)Br

Origin of Product

United States

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